

role of (DHQD)₂PYR in Sharpless dihydroxylation

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Compound Focus: (DHQD)₂Pyr

CAS No.: 149725-81-5

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What is (DHQD)₂PYR?

(DHQD)₂PYR is a **bis-cinchona alkaloid** ligand. Its molecular structure features two dihydroquinidine units linked by a pyrimidine bridge, creating a well-defined chiral environment that is essential for steering the reaction's stereochemical outcome [1].

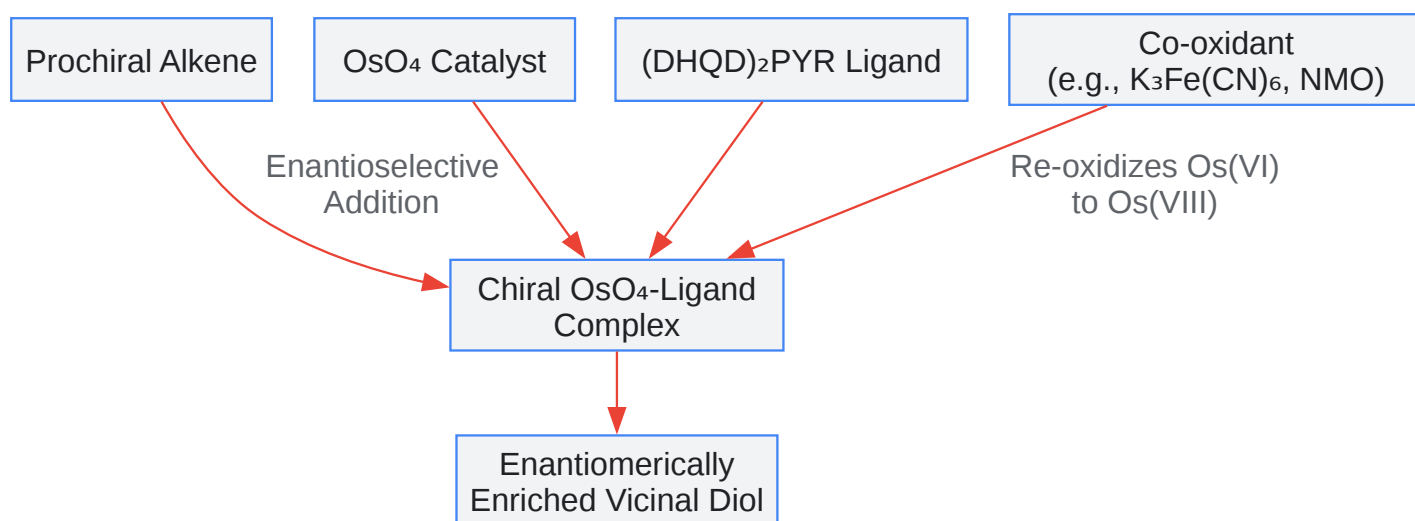
Property	Description
Chemical Role	Chiral ligand for Sharpless Asymmetric Dihydroxylation [2] [3]
Full Name	Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether [1]
Molecular Formula	C ₅₆ H ₆₀ N ₆ O ₄ [1]
CAS Number	149725-81-5 [1]
Molecular Weight	881.11 g/mol [1]
Physical Form	Solid [4]
Melting Point	247-250 °C [1] [4]

Property	Description
Specific Rotation	$[\alpha]^{20/D} -390^\circ$, $c = 1.2$ in methanol [4]

Role in Sharpless Dihydroxylation

The Sharpless Asymmetric Dihydroxylation reaction converts alkenes into enantiomerically enriched vicinal diols. **Osmium tetroxide (OsO₄)** is the primary catalyst that adds across the carbon-carbon double bond, but it is not inherently selective [2] [3].

The critical role of **(DHQD)₂PYR** is to form a chiral complex with OsO₄ *in situ*. This complex creates a stereoselective "pocket" that dictates the approach of the alkene substrate, ensuring that the two hydroxyl groups are delivered from one specific face of the double bond to produce a single enantiomer of the diol product [2].



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Simplified workflow of the Sharpless Asymmetric Dihydroxylation reaction.

Predicting Stereoselectivity

The stereochemical outcome of the dihydroxylation is predictable based on the ligand used and the substitution pattern on the alkene [2]:

- **Ligand Control:**
 - **(DHQD)₂PYR** typically delivers the **diol product from the top face (β-face)** of the alkene.
 - Its pseudo-enantiomer, **(DHQ)₂PYR**, delivers the product from the **opposite face (α-face)**.
- **Alkene Substitution:** The reaction's enantioselectivity is influenced by the size and nature of the substituents on the alkene (often analyzed as Large, Medium, and Small groups) [2].

Experimental Considerations

For a standard Sharpless AD procedure, the reaction is often set up using a pre-mixed formulation known as "**AD-mix**" for convenience [2] [3]. AD-mix-β contains (DHQD)₂PHAL, a closely related ligand from the same family as (DHQD)₂PYR.

Typical Reaction Setup:

- **Catalyst System:** A catalytic amount of OsO₄ (or K₂OsO₂(OH)₄) and catalytic (DHQD)₂PYR.
- **Co-oxidant:** A stoichiometric oxidant like **potassium ferricyanide (K₃Fe(CN)₆)** or **N-methylmorpholine N-oxide (NMO)** is used to regenerate the active Os(VIII) species, allowing for catalytic use of osmium [2] [3].
- **Solvent:** A mixture of **water and tert-butanol (t-BuOH)** is commonly used.
- **Reaction Conditions:** The reaction is typically run at **0-4 °C** to maximize enantioselectivity, and progress is monitored by TLC until the starting alkene is consumed.

Safety and Practical Improvements:

- Traditional OsO₄ is highly **toxic and volatile** [5].
- **Polymer-incarcerated (PI) Os catalysts** have been developed as nonvolatile, less toxic, and recyclable alternatives that maintain high efficiency and enantioselectivity [5].

Applications and Further Uses

(DHQD)₂PYR and related cinchona alkaloid ligands are versatile catalysts beyond the classic dihydroxylation [6] [1]. The following table summarizes some key applications:

Application	Reaction Type	Key Outcome	Reference
Synthesis of anticancer drug intermediate	Sharpless Dihydroxylation	Enabled 1 mol-scale synthesis of camptothecin intermediate	[5]
Organocatalytic asymmetric fluorination	Fluorination/Semi-pinacol Rearrangement	Produced chiral α -oxaquaternary β -fluoro-ketones	[1]
Organocatalytic asymmetric chlorination	Chlorination/Semi-pinacol Rearrangement	Produced chiral α -oxaquaternary β -chloro-ketones	[1]
Michael addition to quinones	Organocatalytic Michael Addition	Synthesized enantioenriched 3,3-diaryloxindoles	[6]

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